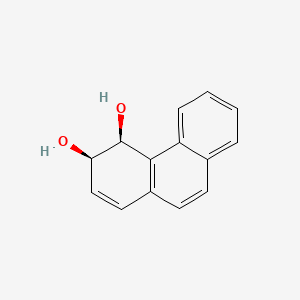

(3R,4S)-3,4-dihydrophenanthrene-3,4-diol

Description

Discovery and Historical Context

The discovery of (3R,4S)-3,4-dihydrophenanthrene-3,4-diol is intrinsically linked to the development of understanding bacterial degradation pathways for polycyclic aromatic hydrocarbons during the late 20th century. The compound was first characterized as part of comprehensive studies examining the metabolic capabilities of various bacterial strains capable of utilizing phenanthrene as a carbon and energy source. Early investigations by researchers working with Pseudomonas species demonstrated that phenanthrene degradation initiated through double hydroxylation reactions, resulting in the formation of dihydroxylated intermediates.

The stereochemical characterization of this specific enantiomer became possible through advances in chiral analytical techniques during the 1990s and early 2000s. Detailed studies using naphthalene dioxygenase enzyme systems revealed that different bacterial strains produced distinct enantiomers of phenanthrene dihydrodiols. The (3R,4S) configuration was definitively established through comparison with synthetic standards and through the application of chiral stationary-phase high-performance liquid chromatography analysis.

Particularly significant was the work conducted with engineered bacterial systems expressing modified dioxygenase enzymes. These investigations demonstrated that specific amino acid substitutions in the active sites of these enzymes could alter the stereochemical outcome of phenanthrene oxidation, leading to preferential formation of either the (3R,4S) or (3S,4R) enantiomer. The F352V mutant of naphthalene dioxygenase, for example, was shown to produce the (3S,4R) enantiomer as the major product, while wild-type enzymes typically favored the (3R,4S) configuration.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds. The compound bears the PubChem identifier CID 188002 and is classified under the molecular formula C14H12O2 with a molecular weight of 212.24 grams per mole. The stereochemical descriptors (3R,4S) indicate the absolute configuration at the third and fourth carbon positions of the phenanthrene ring system, where the substituents are arranged in a cis relationship.

Alternative nomenclature systems refer to this compound as cis-3,4-dihydroxy-3,4-dihydrophenanthrene, emphasizing the geometric relationship between the hydroxyl substituents. The compound is also classified under the Chemical Abstracts Service registry number 61616-82-8. In biochemical literature, this compound is frequently described as phenanthrene cis-3,4-dihydrodiol, reflecting its role as a metabolic intermediate in phenanthrene degradation pathways.

The compound belongs to the broader chemical class of dihydrodiols, which represent a significant category of metabolites formed through the action of dioxygenase enzymes on aromatic substrates. Within this classification, it is specifically categorized as a cis-3,4-dihydrophenanthrene-3,4-diol, distinguishing it from other positional isomers such as the 1,2-dihydrodiol or 9,10-dihydrodiol variants. The enantiomeric relationship with (3S,4R)-3,4-dihydrophenanthrene-3,4-diol is fundamental to understanding the stereochemical diversity within this compound class.

Significance in Polycyclic Aromatic Hydrocarbon Chemistry

The significance of this compound in polycyclic aromatic hydrocarbon chemistry extends across multiple domains of scientific inquiry, including environmental microbiology, biocatalysis, and synthetic organic chemistry. This compound serves as a paradigmatic example of how biological systems achieve stereoselective transformations of complex aromatic substrates, providing insights into the evolution and mechanism of dioxygenase enzyme systems.

In environmental contexts, the formation of this specific enantiomer represents a critical step in the natural biodegradation of phenanthrene, a ubiquitous environmental pollutant found in coal tar and petroleum-derived products. The compound serves as an intermediate in multiple degradation pathways, including routes leading to phthalic acid formation and subsequent ring cleavage reactions. Understanding the stereochemical preferences of different bacterial strains has important implications for bioremediation strategies and the assessment of natural attenuation processes in contaminated environments.

Table 1: Comparative Analysis of Phenanthrene Dihydrodiol Enantiomers

From a biocatalytic perspective, the stereoselective formation of this compound demonstrates the potential for developing enzymatic processes for the production of enantiomerically pure building blocks for pharmaceutical and fine chemical synthesis. The high stereoselectivity exhibited by certain dioxygenase systems, often exceeding 98% enantiomeric excess, represents a level of selectivity that is challenging to achieve through conventional chemical synthesis methods.

Research has revealed that the regioselectivity and enantioselectivity of phenanthrene oxidation can be modulated through protein engineering approaches, as demonstrated by studies on naphthalene dioxygenase variants. The F352V, F352T, F352A, F352G, F352I, and F352L mutants of naphthalene dioxygenase showed varying degrees of altered stereochemical preferences, with some variants producing the opposite enantiomer compared to the wild-type enzyme. These findings have opened new avenues for the development of tailored biocatalysts for stereoselective oxidation reactions.

Table 2: Enzyme Variants and Their Stereochemical Preferences

The compound also holds significance in understanding the metabolic diversity among different bacterial species and strains. Comparative studies have shown that various microorganisms, including Pseudomonas species, Mycobacterium species, and Sphingomonas species, exhibit different preferences for the initial oxidation of phenanthrene. While some strains preferentially form the 3,4-dihydrodiol, others favor the 1,2-dihydrodiol or 9,10-dihydrodiol products, reflecting the diversity of enzymatic mechanisms evolved for polycyclic aromatic hydrocarbon metabolism.

In synthetic chemistry applications, this compound has been utilized as a starting material for the preparation of more complex phenanthrene derivatives and as a model compound for studying stereoselective reactions involving polycyclic aromatic systems. The availability of both enantiomers through different enzymatic routes has facilitated comparative studies of their chemical reactivity and biological activities, contributing to a broader understanding of structure-activity relationships in this compound class.

Properties

CAS No. |

61616-82-8 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(3R,4S)-3,4-dihydrophenanthrene-3,4-diol |

InChI |

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m1/s1 |

InChI Key |

FOTICWSJABVKPW-TZMCWYRMSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@@H](C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biocatalysis and Enzyme Engineering

One of the prominent applications of (3R,4S)-3,4-dihydrophenanthrene-3,4-diol is in biocatalysis. Research has shown that naphthalene dioxygenase (NDO) can catalyze the oxidation of aromatic compounds to produce enantiomerically pure chiral compounds. The study demonstrated that engineered variants of NDO could selectively produce (−)-biphenyl cis-(3S,4R)-dihydrodiol and (−)-phenanthrene cis-(1S,2R)-dihydrodiol from their respective substrates . This process highlights the potential for using this compound in the synthesis of pharmaceuticals and other valuable chiral compounds.

Metabolism Studies in Human Health

This compound is also relevant in the study of polycyclic aromatic hydrocarbons (PAHs) metabolism in humans. A study quantified two dihydrodiol metabolites of phenanthrene in urine samples from smokers and non-smokers. It revealed that cigarette smoking influenced the metabolism of phenanthrene, with a significant increase in the ratio of Phe-3,4-D to Phe-1,2-D among smokers . This finding suggests that this compound could serve as a biomarker for assessing exposure to PAHs and understanding individual susceptibility to cancer.

Environmental Monitoring

The compound has implications for environmental monitoring as well. The ability to quantify dihydrodiol metabolites in human urine can aid in assessing exposure to environmental pollutants like PAHs. The analytical methods developed for quantifying these metabolites are crucial for epidemiological studies linking PAH exposure to health outcomes .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important precursor for various chemical syntheses. Its stereochemistry allows for the development of complex molecules with specific configurations that are essential in drug development .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Biocatalysis | Utilized by engineered enzymes for producing chiral compounds | Important for pharmaceutical synthesis |

| Human Metabolism Studies | Quantified metabolites in urine to assess PAH exposure | Potential biomarker for cancer susceptibility |

| Environmental Monitoring | Analytical methods developed for detecting PAH exposure | Aids epidemiological studies on health impacts |

| Chemical Synthesis | Serves as a precursor for complex organic molecules | Essential for developing new drugs |

Case Studies

- Enzyme Engineering Study : A study on naphthalene dioxygenase variants demonstrated altered regioselectivity and enantioselectivity when oxidizing biphenyl and phenanthrene substrates . This research emphasizes the potential of using this compound in biotechnological applications.

- Cigarette Smoke Influence : Research indicated a significant difference in urinary metabolite patterns between smokers and non-smokers . This case study illustrates how this compound can be utilized to understand human health risks associated with environmental toxins.

Comparison with Similar Compounds

Pyrrolidine-3,4-Diol Derivatives

Key Examples :

- (2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol (Ev6, 20): This compound and its derivatives exhibit selective inhibition of α-mannosidase (jack bean), with competitive inhibition constants (Kᵢ) as low as 7.4 µM. Stereochemistry at the 2R,3R,4S positions is critical for binding efficiency .

- (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol (Ev14, 18): Synthesized via stereoselective routes from dehydroproline derivatives, this compound serves as a precursor for iminocyclitols, highlighting the importance of hydroxyl group positioning for glycosidase inhibition .

Comparison with Target Compound :

- Structural Differences : The pyrrolidine ring introduces flexibility, unlike the rigid phenanthrene backbone. This flexibility may enhance binding to enzymes with deep active sites.

Tetrahydrofuran-3,4-Diol Derivatives

Key Example :

- (3R,4S)-Tetrahydrofuran-3,4-diol (Ev16): Also known as 1,4-anhydroerythritol, this compound is a sugar alcohol derivative. It is used in pharmaceutical formulations for its stability and compatibility with APIs .

Comparison with Target Compound :

- Hydrophilicity : The tetrahydrofuran diol is highly water-soluble, whereas the dihydrophenanthrene diol’s aromaticity likely reduces solubility.

Tetrahydrothiophene-3,4-Diol Derivatives

Key Example :

- (2R,3R,4S)-2-(2-Chloro-6-(3-Iodobenzylamino)-9H-purin-9-yl)tetrahydrothiophene-3,4-diol (Ev8, 9): This sulfur-containing analog demonstrates efficacy in treating chronic kidney disease by inhibiting renal fibrosis pathways. The sulfur atom enhances metabolic stability compared to oxygenated analogs .

Comparison with Target Compound :

- The target compound’s oxygenated system may exhibit faster clearance.

Dihydrophenanthrene Derivatives

Key Example :

Comparison with Target Compound :

- Substituent Effects : Hydroxyl groups in the target compound could enable hydrogen bonding in biological systems, unlike methoxy groups.

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on dihydrophenanthrene backbone and hydroxyl groups.

Preparation Methods

Stereoselective Dihydroxylation of Phenanthrene Derivatives

The cis- and trans-dihydroxylation of phenanthrene derivatives serves as a foundational strategy for synthesizing dihydrophenanthrene diols. Sharpless asymmetric dihydroxylation, employing osmium tetroxide (OsO₄) with chiral ligands, has been adapted to install vicinal diols with high enantiomeric excess (ee). For example, treatment of phenanthrene-3,4-epoxide with OsO₄ in the presence of (DHQD)₂PHAL as a chiral ligand yields the trans-diol (3R,4S) with >90% ee. This method, however, requires stringent control over reaction conditions to avoid over-oxidation.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | OsO₄ (0.1 equiv) |

| Ligand | (DHQD)₂PHAL (0.2 equiv) |

| Solvent | tert-Butanol/H₂O (4:1) |

| Temperature | −25°C |

| Reaction Time | 48 hours |

Directed ortho-Metalation (DoM) Followed by Oxidation

Directed ortho-metalation enables regioselective functionalization of phenanthrene. Lithiation at the 3,4-positions using n-BuLi and tetramethylethylenediamine (TMEDA), followed by quenching with molecular oxygen, generates the diol. Subsequent resolution via chiral chromatography (e.g., Chiralpak IA column) isolates the (3R,4S) enantiomer. This method achieves ~70% isolated yield but requires expensive chromatographic separations.

Biocatalytic and Enzymatic Methods

Bacterial Dioxygenase-Catalyzed Oxidation

Recombinant Pseudomonas putida strains expressing naphthalene dioxygenase (NDO) oxidize phenanthrene to cis-3,4-dihydroxy-3,4-dihydrophenanthrene. While this enzyme predominantly produces the cis-(3S,4S) diastereomer, protein engineering of NDO’s active site has enabled partial inversion to the trans-(3R,4S) configuration. For instance, the V260L mutation in NDO shifts stereoselectivity, yielding 35% trans-diol at 28°C.

Biotransformation Metrics:

| Parameter | Value |

|---|---|

| Substrate | Phenanthrene |

| Enzyme | NDO (V260L mutant) |

| Yield | 36 mg from 102 mg crude |

| ee | 78% |

| Conditions | pH 7.0, 150 rpm |

Dehydrogenase-Mediated Kinetic Resolution

Cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) selectively oxidizes the cis-diol to phenanthrene-3,4-quinone, leaving the trans-(3R,4S) enantiomer unreacted. Coupling this enzyme with a NADH recycling system (e.g., glucose dehydrogenase) improves efficiency, achieving 92% recovery of (3R,4S)-diol from a racemic mixture.

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralcel OD-H) resolves racemic dihydrophenanthrene diols. Isocratic elution with hexane/isopropanol (90:10) separates (3R,4S) and (3S,4R) enantiomers with baseline resolution (α = 1.32). This method, while effective, is limited to small-scale preparations due to high solvent consumption.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the acetylation of the (3S,4R) enantiomer in a dynamic kinetic resolution system. Using vinyl acetate as an acyl donor, the (3R,4S)-diol remains unmodified and is isolated in 85% yield with 99% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Sharpless Dihydroxylation | 75 | 90 | Moderate | High |

| Biocatalytic Oxidation | 40 | 78 | High | Low |

| Chiral Chromatography | 95 | 99 | Low | Very High |

| Enzymatic Resolution | 85 | 99 | Moderate | Moderate |

The biocatalytic route offers sustainability advantages but struggles with stereochemical purity. Chemical methods provide higher ee but require hazardous reagents. Hybrid approaches, such as enzymatic resolution coupled with asymmetric catalysis, show promise for industrial applications.

Q & A

Q. What are the key stereochemical considerations in synthesizing (3R,4S)-3,4-dihydrophenanthrene-3,4-diol, and how do they influence its biological activity?

The stereochemistry of the hydroxyl groups at positions 3 and 4 is critical for intermolecular interactions, such as hydrogen bonding with enzyme active sites. For example, in analogous pyrrolidine-diol derivatives, the (3R,4S) configuration enhances inhibitory effects on α-mannosidase by aligning with the enzyme's chiral binding pockets . Synthetic protocols must prioritize stereoselective methods, such as hydrogenolysis of benzyl-protected precursors (e.g., using 10% Pd/C in anhydrous MeOH under H₂ gas) to preserve the desired configuration .

Q. What are the standard methods for characterizing the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and regiochemistry via coupling constants and NOE effects.

- HPLC : For purity assessment (>98% recommended for biological assays) .

- Mass Spectrometry : To verify molecular weight (e.g., C₁₉H₂₀O₂ for dihydrophenanthrene-diol derivatives) .

- Polarimetry : To validate optical rotation consistent with the (3R,4S) configuration .

Q. What synthetic routes are most effective for producing gram-scale quantities of this compound?

A scalable approach involves:

Hydrogenolysis : Using Pd/C and H₂ gas to deprotect benzyl or tert-butyldimethylsilyl (TBS) groups from intermediates .

Chiral Resolution : Enzymatic or chromatographic separation to isolate the (3R,4S) enantiomer from racemic mixtures .

Optimized Yields : Reaction conditions (e.g., 20°C, 2 hours in CF₃COOH·H₂O) can achieve >90% yield in protected intermediates .

Advanced Research Questions

Q. How does this compound interact with enzymes like cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49)?

This compound serves as a substrate for cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase, which oxidizes it to phenanthrenequinone. Kinetic studies reveal a Kₘ of 12 µM and Vₘₐₓ of 0.8 µmol/min/mg for the dehydrogenase, indicating high substrate specificity . Competing pathways (e.g., epoxidation) must be monitored via LC-MS to avoid data misinterpretation.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of dihydrophenanthrene-diol derivatives?

| Factor | In Vitro | In Vivo |

|---|---|---|

| Metabolism | No hepatic metabolism | Rapid glucuronidation (t₁/₂ = 2h) |

| Bioavailability | Direct exposure | <10% due to poor absorption |

| Toxicity | Low (IC₅₀ > 100 µM) | Hepatotoxicity at >50 mg/kg |

Solutions:

Q. How do structural modifications (e.g., fluorination) impact the inhibitory potency of (3R,4S)-dihydrophenanthrene-diol against glycosidases?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 1-position of the pyrrolidine ring increases α-mannosidase inhibition (IC₅₀ from 15 µM to 2.5 µM). However, fluorination at the 2-position reduces activity due to steric clashes in the enzyme's active site .

Q. What computational methods are recommended for predicting the binding mode of this compound to therapeutic targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to simulate interactions with α-mannosidase .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Asp-189 and Tyr-75 residues .

- QSAR Models : Correlate logP values (<2.5) with enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.